molecular formula C8H9NO4 B6261723 6-(2-hydroxyethoxy)pyridine-2-carboxylic acid CAS No. 1247526-35-7

6-(2-hydroxyethoxy)pyridine-2-carboxylic acid

Cat. No.: B6261723
CAS No.: 1247526-35-7
M. Wt: 183.2
InChI Key:
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Description

6-(2-hydroxyethoxy)pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a pyridine ring substituted with a hydroxyethoxy group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-hydroxyethoxy)pyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of pyridine-2-carboxylic acid with ethylene glycol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include steps such as solvent extraction and distillation to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2-hydroxyethoxy)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions include substituted pyridine derivatives, alcohols, aldehydes, and carboxylic acids .

Scientific Research Applications

6-(2-hydroxyethoxy)pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(2-hydroxyethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    6-hydroxypyridine-2-carboxylic acid: Similar structure but lacks the hydroxyethoxy group.

    2-hydroxy-6-methoxypyridine: Contains a methoxy group instead of a hydroxyethoxy group.

    Pyridine-2,6-dicarboxylic acid: Contains two carboxylic acid groups instead of one.

Uniqueness

6-(2-hydroxyethoxy)pyridine-2-carboxylic acid is unique due to the presence of the hydroxyethoxy group, which enhances its solubility and reactivity. This structural feature allows it to form more stable complexes with metal ions and exhibit distinct biological activities compared to its analogs .

Properties

CAS No.

1247526-35-7

Molecular Formula

C8H9NO4

Molecular Weight

183.2

Purity

95

Origin of Product

United States

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